Allyl 3-bromobenzylcarbamate
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Overview
Description
Allyl 3-bromobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an allyl group, a 3-bromobenzyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromobenzylcarbamate typically involves the reaction of 3-bromobenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction, and the product can be purified by recrystallization or column chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: Allyl 3-bromobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of functionalized materials.
Mechanism of Action
The mechanism of action of Allyl 3-bromobenzylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can be displaced by nucleophiles such as thiol or amino groups in proteins, leading to the formation of covalent bonds. This modification can alter the activity of enzymes or other proteins, thereby affecting cellular processes. The allyl group can also participate in reactions that generate reactive intermediates, further contributing to its biological effects.
Comparison with Similar Compounds
3-Bromobenzylamine: Lacks the allyl and carbamate groups, making it less versatile in synthetic applications.
Allyl Carbamate: Does not have the bromobenzyl group, limiting its reactivity in substitution reactions.
Benzyl Carbamate: Lacks both the allyl and bromine functionalities, reducing its potential for diverse chemical transformations.
Uniqueness: Allyl 3-bromobenzylcarbamate is unique due to the presence of both the allyl and bromobenzyl groups, which confer a high degree of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
prop-2-enyl N-[(3-bromophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-6-15-11(14)13-8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQHVSJRUALHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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